2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methoxybenzoate
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Overview
Description
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring, a carbothioyl group, and a methoxybenzoate moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxy-4-formylphenyl-4-methoxybenzoate with piperidine-1-carbothioamide under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Scientific Research Applications
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(1-piperidinylcarbonothioyl)phenyl 2,4-dichlorobenzoate
- 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
Uniqueness
Compared to similar compounds, 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H25NO4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H25NO4S/c1-3-26-20-15-17(21(28)23-13-5-4-6-14-23)9-12-19(20)27-22(24)16-7-10-18(25-2)11-8-16/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
VBVQRJRJRFTYSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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